Vinylidene chloride

Catalog No.
S588040
CAS No.
75-35-4
M.F
C2H2Cl2
C2H2Cl2
H2C=CCl2
M. Wt
96.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinylidene chloride

CAS Number

75-35-4

Product Name

Vinylidene chloride

IUPAC Name

1,1-dichloroethene

Molecular Formula

C2H2Cl2
C2H2Cl2
H2C=CCl2

Molecular Weight

96.94 g/mol

InChI

InChI=1S/C2H2Cl2/c1-2(3)4/h1H2

InChI Key

LGXVIGDEPROXKC-UHFFFAOYSA-N

SMILES

C=C(Cl)Cl

solubility

5 to 10 mg/mL at 70 °F (NTP, 1992)
In water, 2,420 mg/L at 25 °C
Insoluble in water
0.63 g/100 g water at 50 °C (solubility at saturation vapor pressure)
In water: 3.5 g/l at 4 °C; 3.0 g/l at 16 °C
Soluble in ethanol, acetone, benzene, carbon tetrachloride; very soluble in ethyl ether, chloroform.
Solubility in water, g/100ml at 25 °C: 0.25 (very poor)
0.04%

Synonyms

1,1-Dichloroethylene; Diofan A 565S; F 1130a; HCC 1130a; Iso-dichloroethylene; R 1130a; Vinylidene chloride; XAN 10

Canonical SMILES

C=C(Cl)Cl

The exact mass of the compound Vinylidene chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5 to 10 mg/ml at 70° f (ntp, 1992)0.02 min water, 2,420 mg/l at 25 °cinsoluble in water0.63 g/100 g water at 50 °c (solubility at saturation vapor pressure)in water: 3.5 g/l at 4 °c; 3.0 g/l at 16 °csoluble in ethanol, acetone, benzene, carbon tetrachloride; very soluble in ethyl ether, chloroform.solubility in water, g/100ml at 25 °c: 0.25 (very poor)0.04%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Dichloroethylenes - Supplementary Records. It belongs to the ontological category of chloroethenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Flammable - 4th degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Vinylidene chloride (CAS 75-35-4), commonly referred to as 1,1-dichloroethylene (VDC), is an asymmetrical chlorinated monomer primarily utilized in the synthesis of barrier polymers (PVDC) and specialty copolymers. Characterized by its twin chlorine atoms on a single terminal carbon, this structure imparts resonance stabilization to propagating polymer radicals and yields highly crystalline, densely packed polymer chains[1]. In industrial procurement, VDC is strictly sourced as a precursor for materials requiring extreme resistance to gas, moisture, and chemical permeation, such as pharmaceutical blister coatings and advanced food packaging films, rather than as a general-purpose solvent.

Attempting to substitute vinylidene chloride with its structural isomer, 1,2-dichloroethylene, or the mono-chlorinated analog, vinyl chloride, results in fundamental process and performance failures. Unlike 1,1-dichloroethylene, which readily undergoes free-radical polymerization to form robust homopolymers and copolymers, 1,2-dichloroethylene isomers are sterically hindered and do not polymerize, restricting their use entirely to solvent applications[1]. Furthermore, substituting VDC with vinyl chloride yields polyvinyl chloride (PVC), a polymer that lacks the symmetrical, tightly packed crystalline lattice of PVDC, resulting in gas and moisture permeability rates that are orders of magnitude too high for sensitive pharmaceutical and food preservation applications [2].

Polymerization Viability vs. 1,2-Dichloroethylene

Vinylidene chloride (1,1-dichloroethylene) is highly reactive in free-radical polymerization, readily forming high-molecular-weight polymers. In stark contrast, its isomers, cis- and trans-1,2-dichloroethylene, do not polymerize under standard industrial conditions due to steric hindrance and lack of resonance stabilization at the radical center [1].

Evidence DimensionFree-radical polymerization capability
Target Compound Data1,1-Dichloroethylene (Readily polymerizes to high-molecular-weight PVDC)
Comparator Or Baseline1,2-Dichloroethylene (Fails to polymerize; acts only as a solvent)
Quantified DifferenceBinary functional difference (monomer vs. non-monomer)
ConditionsStandard commercial free-radical initiation systems

Procurement teams must ensure the 1,1-isomer is specified for polymer synthesis, as the 1,2-isomer cannot function as a monomeric precursor.

Oxygen Transmission Rate (OTR) Superiority Over Vinyl Chloride

The symmetrical di-chloro substitution of vinylidene chloride yields a highly crystalline polymer (PVDC) that vastly outperforms PVC in gas barrier applications. Films derived from VDC achieve an Oxygen Transmission Rate (OTR) of less than 1 cc/m²/day, whereas standard PVC films exhibit an OTR of 10–50 cc/m²/day [1].

Evidence DimensionOxygen Transmission Rate (OTR)
Target Compound DataPVDC (derived from VDC): < 1 cc/m²/day
Comparator Or BaselinePVC (derived from VC): 10–50 cc/m²/day
Quantified Difference>10x to 50x reduction in oxygen permeability
ConditionsStandard film thickness, measured at 23°C

For packaging oxygen-sensitive active pharmaceutical ingredients (APIs), VDC-based polymers provide an essential, non-negotiable barrier that standard PVC cannot achieve.

Moisture Barrier (WVTR) Performance in Pharmaceutical Packaging

In addition to oxygen blocking, VDC-derived polymers offer exceptional moisture resistance. The Water Vapor Transmission Rate (WVTR) for PVDC is as low as 0.06–0.1 g/m²/day, compared to 0.5–1.0 g/m²/day for standard PVC at 30°C [1]. This is driven by the dense molecular packing enabled by the 1,1-dichloro structure.

Evidence DimensionWater Vapor Transmission Rate (WVTR)
Target Compound DataPVDC (from VDC): 0.06–0.1 g/m²/day
Comparator Or BaselinePVC (from VC): 0.5–1.0 g/m²/day
Quantified DifferenceApproximately 10x lower moisture transmission
Conditions30°C testing environment for pharmaceutical blister films

Formulators of moisture-sensitive drugs must specify VDC copolymers to ensure adequate shelf-life stability against humidity.

Copolymerization Reactivity (Q-e Values) for Tunable Resins

Vinylidene chloride possesses an Alfrey-Price Q value of 0.22 and an e value of 0.36, indicating moderate resonance stabilization and a polarized double bond [1]. This specific reactivity profile allows VDC to readily copolymerize with acrylates, methacrylates, and acrylonitrile—a versatility not shared by simple vinyl chloride, which suffers from severe composition drift in similar systems.

Evidence DimensionAlfrey-Price Q-e Reactivity Parameters
Target Compound DataVinylidene chloride (Q = 0.22, e = 0.36)
Comparator Or BaselineVinyl chloride (Lower Q value, prone to composition drift)
Quantified DifferenceFavorable Q-e values enabling random copolymerization with acrylates
ConditionsFree-radical copolymerization kinetics

Polymer chemists rely on VDC's specific reactivity ratios to design custom barrier copolymers that balance processability with extreme impermeability.

High-Barrier Pharmaceutical Blister Packaging

Driven by its exceptionally low WVTR and OTR compared to PVC, vinylidene chloride is the essential monomer for producing PVDC coatings applied to blister packs. It is specifically procured to protect moisture- and oxygen-sensitive APIs, such as antibiotics and effervescent formulations, extending shelf life where standard PVC fails [1].

Advanced Food Preservation Films (Saran Resins)

VDC is copolymerized with vinyl chloride or alkyl acrylates to manufacture highly crystalline, transparent food wrap films. Its dense molecular packing blocks aroma, oxygen, and water vapor transmission, making it the industry standard for modified atmosphere packaging and retort-stable pouches [2].

Specialty Copolymer Synthesis for Surface Coatings

Leveraging its specific Q-e reactivity ratios, VDC is utilized as a comonomer with acrylonitrile and methyl methacrylate to produce specialty barrier latexes. These copolymers are used as water-based barrier coatings for PET and BOPP films, enhancing their impermeability without sacrificing flexibility [3].

Physical Description

Vinylidene chloride, stabilized appears as a clear colorless liquid with a chloroform-like odor. Flash point 0 °F. Boiling point 99 °F. Denser (at 10.1 lb / gal) than water and insoluble in water. Hence sinks in water. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Vapors heavier than air.
Liquid
Colorless liquid or gas (above 89 degrees F) with a mild, sweet, chloroform-like odor; [NIOSH]
VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid or gas (above 89 °F) with a mild, sweet, chloroform-like odor.

Color/Form

Colorless liquid
Colorless liquid or gas (above 89 degrees F)

XLogP3

2.3

Exact Mass

95.9533555 g/mol

Monoisotopic Mass

95.9533555 g/mol

Boiling Point

89.1 °F at 760 mmHg (NTP, 1992)
31.6 °C
32 °C
89.1 °F
89 °F

Flash Point

14 °F (NTP, 1992)
14 °F
-19 °C (-2 °F) - closed cup
0 °F (open cup)
-19 °F (-28 °C) - closed cup
-19 °C (Closed cup), -15 °C (Open cup)
-17 °C (Closed cup)
-25 °C c.c.
-2 °F

Heavy Atom Count

4

Vapor Density

3.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.25 (Air = 1)
Relative vapor density (air = 1): 3.3
3.25

Density

1.21 at 68 °F (USCG, 1999) - Denser than water; will sink
1.2129 at 20 °C/4 °C
Liquid density at 0 °C: 1.2517 g/cu m
Relative density (water = 1): 1.2
1.21

LogP

2.13 (LogP)
log Kow = 2.13
2.41

Odor

Mild, sweet odor resembling that of chloroform

Odor Threshold

Odor threshold (air) = 2000-5500 mg/cu m

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, hydrogen chloride gas.
When heated to decomposition it emits toxic fumes of /chloride/.

Melting Point

-188.5 °F (NTP, 1992)
-122.5 °C
Latent heat of fusion: 6.51 kJ/mol at melting point
-122 °C
-188.5 °F
-189 °F

UNII

21SK105J9D

Related CAS

9002-85-1

GHS Hazard Statements

H224: Extremely flammable liquid and vapor [Danger Flammable liquids];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity]

Use and Manufacturing

IDENTIFICATION: 1,1-Dichloroethylene is a colorless liquid. It has a mild, sweet odor. It is insoluble in water. USE: 1,1-Dichloroethylene is an important commercial chemical. It is used in the production of polymers and organic synthesis. It is used to make plastic products such as Saran wrap and Velon. EXPOSURE: Workers who produce or use 1,1-dichloroethylene may breathe in mists and vapors, or have direct skin contact. The general population will have limited exposure. If 1,1-dichloroethylene is released to the environment, it will be broken down in air by reaction with hydroxyl and nitrate radicals. It may be broken down in the air by sunlight. It will volatilize into air from soil and water surfaces. It is expected to move easily through soil. It will be slowly broken down by microorganisms. It is not expected to build up in fish. RISK: 1,1-Dichloroethylene is a skin, eye, and throat irritant. The central nervous system is the main target of toxicity in humans that breath 1,1-dichloroethylene. Feelings of drunkenness, dizziness, headache, nausea, difficulty breathing, and fainting have occurred after exposure to high-to-very high levels of 1,1-dichloroethylene in the air. Decreased liver function has been reported in some workers exposed to 1,1-dichloroethene and related chemicals over time. An increase in birth defects (heart and nervous system defects, cleft pallet) were observed in children born in areas where drinking water was contaminated with multiple chemicals including dichloroethylenes. Limited data do not indicate an association between cancer and occupational exposure to 1,1-dichloroethylene. The central nervous system, liver, kidney, and lung are the primary targets of toxicity in laboratory animals exposed to high oral doses or air levels of 1,1-dichloroethylene. No evidence of infertility was observed in laboratory animals exposed to 1,1-dichloroethylene in drinking water or air prior to pregnancy. Increased abortion, fetal death, and birth defects were observed in laboratory animals exposed to high air levels of 1,1-dichloroethylene during pregnancy. Birth defects in the heart were observed in some offspring following exposure to high levels of 1,1-dichloroethylene in drinking water before and/or during pregnancy. Cancer of the kidney and mammary glands and leukemia were reported in some laboratory animals following lifetime inhalation exposure to 1,1-dichloroethylene. Tumors were not induced in laboratory animals following lifetime oral exposure to 1,1-dichloroethylene. The U.S. EPA IRIS program determined that there is suggestive evidence of carcinogenicity via the inhalation route, based on evidence of carcinogenicity in animals, but determined that data are not sufficient to assess human carcinogenic potential. The U.S. EPA IRIS program determine that data are inadequate for an assessment of the human carcinogenic potential of 1,1-dichloroethylene via the oral route. The International Agency for Research on Cancer determined that 1,1-dichloroethylene is possibly carcinogenic to humans based on inadequate evidence in humans and evidence of carcinogenicity in animals. The potential for 1,1-dichloroethylene to cause cancer in humans has not been assessed by the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

500 mmHg at 68 °F ; 591 mmHg at 77 °F (NTP, 1992)
600.0 [mmHg]
600 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 66.5
500 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

A typical analysis of commercial-grade vinylidene chloride monomer (excluding inhibitors) is as follows: vinylidene chloride 99.8%; trans-1,2-dichloroethylene 900 ppm; vinyl chloride 800 ppm; 1,1,1-trichloroethane 150 ppm; cis-1,2-dichloroethylene 10 ppm; and 1,1-dichloroethane, ethylene chloride, and trichloroethylene, each less than 10 ppm.
Dichloroacetylene has been reported to be an impurity in some commercial samples of vinylidene chloride.
Commercial product contains small proportion of inhibitor.

Other CAS

75-35-4
9002-85-1

Absorption Distribution and Excretion

1,1-DCE is rapidly absorbed following inhalation and oral exposures. Because of its low molecular weight and hydrophobic nature, dermal absorption is also likely ... . In rats treated with 1,1-DCE by gavage in corn oil, complete gastrointestinal absorption was found to occur at <350 mg/kg. 1,1-DCE is easily transported across the alveolar membrane. ... The major route of excretion for unchanged 1,1-DCE is through the lung. However, the majority of 1,1-DCE is rapidly metabolized to nonvolatile compounds and covalently bound derivatives. Mice metabolize more 1,1-DCE than do rats. For example, when given 50 mg/kg by oral gavage in corn oil, mice excreted 6% and rats excreted 28% of the dose as unchanged 1,1-DCE through the lungs. When exposed to 10 ppm for a single 6-hour episode, mice excreted 0.65% and rats excreted 1.63% of the absorbed dose as unchanged 1,1-DCE through the lungs. Intraperitoneal administration of 125 mg/kg (14)C-1,1-DCE to mice resulted in the highest concentrations of covalent binding (based on protein content) in the kidney, lung, and liver. The covalent binding and cellular damage in kidney, lung, and liver correlated with the high concentration of CYP2E1 in certain cell populations in these tissues.
The objective of this investigation was to elucidate the effects of route of exposure and oral dosage regimen on the toxicokinetics (TK) of 1,1-dichloroethylene (DCE). Fasted male Sprague-Dawley rats that inhaled 100 or 300 ppm for 2 hr absorbed total systemic doses of (10 or 30 mg/kg DCE, respectively. Other groups of rats received 10 or 30 mg/kg DCE by intravenous injection, bolus gavage (by mouth), or gastric infusion (g.i.) over a 2-hr period. Serial microblood samples were taken from the cannulated, unanesthetized animals and analyzed for DCE content by gas chromatography to obtain concentration versus time profiles. Inhalation resulted in substantially higher peak blood concentrations and area under blood-concentration time curves (AUC(0)(2)) than did gastric infusion of the same dose over the same time frame at each dosage level, although inhalation (AUC(0)(infinity)) values were only modestly higher. Urinary N-acetyl-beta-D-glucosaminidase (NAG) and gamma-glutamyltranspeptidase (GGT) activities were monitored as indices of kidney injury in the high-dose groups. NAG and GGT excretion were much more pronounced after inhalation than gastric infusion. Administration of DCE by gavage also produced much higher Cmax and AUC(0)(2) values than did 2-hr g.i., although AUC(0)(infinity) values were not very different. The 30 mg/kg bolus dose produced marked elevation in serum sorbitol dehydrogenase, an index of hepatocellular injury. Administration of this dose by inhalation and gastric infusion was only marginally hepatotoxic. These findings demonstrate the TK and target organ toxicity of DCE vary substantially between different exposure routes, as well as dosage regimens, making direct extrapolations untenable in health risk assessments.
As dose level of radioactive vinylidene chloride is incr in rats from 1-50 mg/kg body wt orally, or from 40-800 mg/cu m (10-200 ppm) by inhalation, the metabolic pathway becomes saturated, so that smaller percentage of dose admin is metabolized & more is eliminated via lung as vinylidene chloride. With the 1 mg/kg body wt oral dose & the 10 ppm inhalation dose, there was no difference in elimination by fed versus fasted rats. At 50 mg/kg body wt orally or 200 ppm by inhalation, there was significant incr in excretion of vinylidene chloride via lung & decr in urinary excretion of radioactivity in fed versus fasted rats. The main excretory route for (14)C-vinylidene chloride after intragastric, iv, or ip admin to rats is pulmonary: both unchanged vinylidene chloride & related carbon dioxide are excreted by that route; other VDC metabolites are eliminated via kidneys.
/In rats/ seventy-two hr after dose of 0.5, 5.0 and 50.0 mg/kg, 1.26, 9.70, 16.47% respectively, are exhaled as unchanged vinylidene chloride, and 13.64, 11.35, 6.13% as (14)C-carbon dioxide. Main pathway of elimination is through renal excretion with 43.55, 53.88, 42.11% of the admin radioactivity. Through the biliary system, 15.74, 14.54, 7.65% of the activity are eliminated.
For more Absorption, Distribution and Excretion (Complete) data for 1,1-Dichloroethylene (17 total), please visit the HSDB record page.

Metabolism Metabolites

In recent years, the mechanisms of biotransformation, which often provide the basis for renal toxicity, have been elucidated for a variety of compounds. ... Vinylidene chloride (VDC) is nephrotoxic in mice after inhalation, but not after oral or intraperitoneal administration. The nephrotoxicity of VDC is due to the selective expression of an androgen-dependent cytochrome P450 in the proximal tubules of male mice. This enzyme oxidizes VDC to an electrophile and is not present in female mice, but can be induced be androgen treatment. The observation of nephrotoxicity of VDC after inhalation only is due to the high blood flow to the kidney and thus high concentrations of VDC delivered to the kidney after inhalation. After oral or intraperitoneal application, hepatic first-pass metabolism efficiently reduces the amount of VDC delivered to the kidney...
The proposed metabolic pathways for 1,1-DCE ... were determined from experimental studies in laboratory animals. It is not known whether the metabolism of 1,1-DCE is the same in humans, although in vitro microsomal preparations from human liver and lung form the same initial products ... . Oxidation of 1,1-DCE by CYP2E1 should produce three metabolites: DCE epoxide, 2-chloroacetyl chloride, and 2,2-dichloroacetaldehyde. All of these metabolites react with glutathione (GSH) and/or water. In the kidney, further metabolism of S-(2,2-dichloro-1- hydroxy)ethylglutathione could form another toxic compound, dicholorothioketene. The GSH conjugates formed are catabolized in the kidney to a variety of urinary excretion products. The epoxide, and perhaps to a lesser extent the chloroacetaldehyde, are believed to be associated with the tissue reactivity and toxic effects in tissues that ensue after significant depletion of GSH. The primary metabolites of 1,1-DCE formed in rat hepatic microsomal incubations are DCE epoxide, 2,2-dichloroacetaldehyde, and 2-chloroacetyl chloride ... . These metabolites were also identified from mouse microsomal incubations ... . All these electrophilic metabolites undergo secondary reactions, including oxidation, conjugation with GSH, and hydrolysis. The major products formed are GSH conjugates, 2-(S-glutathionyl)acetyl glutathione, and 2-S-glutathionyl acetate, which are believed to be derived from the DCE epoxide. S-(2,2-Dichloro-1-hydroxy ethyl glutathione, the GSH conjugate formed from reaction of GSH with 2,2- dichloroacetaldehyde, was not observed in rat liver microsomal incubations containing GSH ... . The acetal, together with chloroacetic acid and S-(2-chloroacetyl)- glutathione - the hydrolysis and GSH-conjugated products of 2-chloroacetyl chloride, respectively - was detected at levels much lower than those for the DCE epoxide-derived conjugates.
In human liver and lung microsomal incubations, the DCE epoxide-derived GSH conjugates ...were the major metabolites detected ... . 2,2-Dichloroacetaldehyde was detected at low levels. Liver microsomes from three out of five human samples metabolized 1,1-DCE to the epoxide-derived GSH conjugates at levels that were 2.5- to 3-fold higher than in mouse liver microsomes, based on milligrams of microsomal protein. These GSH conjugates were also the major products formed in lung microsomes from eight human samples; only low levels of 2,2-dichloroacetaldehyde were formed. The mean level in lung microsomes from humans was about 50% of the amount formed in lung microsomes from mice. In both animal and human tissues, cytochrome P450 CYP2E1 catalyzes the formation of the DCE epoxide.
The primary metabolites of 1,1-dichloroethylene (DCE) formed in lung and liver microsomal incubations have been identified as DCE-epoxide, 2,2-dichloroacetaldehyde and 2-chloroacetyl chloride. All are electrophilic metabolites that form secondary reactions including conjugation with GSH. Results ... indicated that the DCE-epoxide is the major metabolite forming conjugates with GSH, and this reaction is likely responsible for the depletion of GSH observed in vivo. /These/ findings support the premise that, following depletion of intracellular GSH, metabolites of DCE including the DCE-epoxide bind to cellular proteins, a process which leads to cell damage and suggests that conjugation with the thiol nucleophile represents a-detoxification mechanism.
For more Metabolism/Metabolites (Complete) data for 1,1-Dichloroethylene (19 total), please visit the HSDB record page.
1,1-Dichloroethene is absorbed via oral, inhalation, and dermal routes. It is rapidly distributed in the body, mainly to the liver and kidneys. Hepatic microsomal cytochrome P-450 enzymes metabolize 1,1-dichloroethene into its toxic metabolites, which include epoxides, acyl chlorides, and halogenated aldehydes. The main metabolites are believed to be 2,2-dichloroacetaldehyde and 2-chloroacetyl chloride. These are later detoxified by hydroxylation and conjugation with glutathione. Excretion of 1,1-dichloroethene metabolites occurs primarily in the urine and exhaled air. (L185)

Wikipedia

1,1-Dichloroethylene

Biological Half Life

Estimated from animal studies: 20 hours; [TDR, p.495]
... Four dosage-levels of 1,1-dichloroethylene (1,1-DCE) (10, 25, 50, and 100 mg/kg BW) in 50% aqueous polyethylene glycol 400 were given iv and po to fasted and nonfasted male Sprague-Dawley rats. Serial blood samples were taken from the tail artery of the lightly etherized animals for up to 490 min after dosing. ... There was no difference between nonfasted and fasted iv rats in biological half-life (t1/2). ... t1/2 did show increases with increasing dose in these animals. ... The t1/2 of 1,1-DCE in orally dosed rats was somewhat longer than in their iv counterparts. The t1/2 values for nonfasted, orally dosed rats were longer than for their fasted counterparts, suggesting delayed absorption due to the presence of food in the G.I. tract. ... In male Sprague-Dawley rats, the t1/2 (after dose of 10 to 100 mg/kg) was 46-55 min after iv admin in fasted rats, 62-69 min after oral admin in fasted rats, 42-63 min after iv admin in nonfasted rats, and 78-138 min after oral admin in nonfasted rats.

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Carcinogens, Flammable - 4th degree, Reactive - 2nd degree

Methods of Manufacturing

1,1-Dichloroethylene is almost exclusively produced from 1,1,2-trichloroethane that is made from 1,2-dichloroethane or vinyl chloride. ... 1,1,2-Trichloroethane is converted to vinylidene chloride by dehydrochlorination, which can be carried out by two routes: 1. Liquid-phase dehydrochlorination in the presence of alkali, e.g., NaOH /and/ 2. Pyrolytic gas-phase cracking at elevated temperatures. ... The latter route has the advantage that valuable chlorine is recovered as hydrogen chloride, which can be used again for oxychlorination processes. By this route, however, vinylidene chloride selectivity is low, because the formation of 1,2-dichloroethylenes is favored. In the liquid phase reaction, vinylidene chloride selectivity is well above 90%; however, hydrogen chloride is lost as a salt.
Preparation from ethylene chloride: Reilly, United States of America patent 2140548 (1938 to Dow); by dechlorination of 1,1,2-trichloroethane: Conrad, Gould, United States of America patent 2989570 (1961 to Ethyl Corp).

General Manufacturing Information

Plastics Material and Resin Manufacturing
Ethene, 1,1-dichloro-: ACTIVE
Ethene, 1,1-dichloro-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Vinylidene chloride is less stable than most other chloroethylenes because it is very susceptible to both oxidation and polymerization. To avoid these reactions, oxygen scavengers, such as amino and sulfur compounds or phenol derivatives must be added as stabilizers
The monomethyl ether of hydroquinone is added to commercial grades of vinylidene chloride as an inhibitor.

Analytic Laboratory Methods

Method: NIOSH 1015, Issue 2; Procedure: gas chromatography with flame ionization detection; Analyte: vinylidene chloride; Matrix: air; Detection Limit: 7 ug/sample.
Method: OSHA 19; Procedure: gas chromatography using an flame ionization detector; Analyte: vinylidine chloride; Matrix: air; Detection Limit: 0.05 ppm (0.2 mg/cu m).
Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: 1,1-dichloroethylene; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.19 ug/L.
Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: 1,1-dichloroethylene; Matrix: municipal and industrial discharges; Detection Limit: 0.13 ug/L.
For more Analytic Laboratory Methods (Complete) data for 1,1-Dichloroethylene (24 total), please visit the HSDB record page.

Clinical Laboratory Methods

The purge-and-trap gas chromatography/mass spectrometry method has been adapted for analysis of volatile organics, including vinylidene chloride, in fish (limit of detection, 10 ug/kg) and in body tissue (limit of detection, 10 ug/kg).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2 - 8 °C. Air and moisture sensitive. Light sensitive. Store under inert gas. Over time, pressure may increase causing containers to burst.
Vinylidene chloride must be stored in tanks that have nickel, baked phenolic, or glass linings.
Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. May form peroxides in storage. High concentrations cause a deficiency of oxygen with the risk of unconsciousness or death. Check that oxygen content is at least 19% before entering storage or spill area. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045. ... Prior to working with this chemical you should be trained on its proper handling and storage. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration is not present. Vinylidene chloride must be stored to avoid contact with oxidizers, such as perchlorates, peroxides, permanganates, chlorates, and nitrates, and strong acids, such as hydrochloric, sulfuric, and nitric, since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from sources of heat. Protect storage containers from physical damage. Sources of ignition, such as smoking and open flames, are prohibited where vinylidene chloride is handled, used, stored. Metal containers involving the transfer of 5 gallons or more of vinylidene chloride should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of vinylidene chloride. Wherever vinylidene chloride is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings. Procedures for handling, use, and storage of cylinders should be in compliance with OSHA 1910.101 and 1910.169, as with the recommendations of the Compressed Gas Association.
Store in a cool, dry, well-ventilated location. Do not store in aluminum. Separate from air, light, heat, strong oxidizing materials. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet.

Interactions

Effects of pretreatment with metabolic inducers and inhibitors on covalent binding and cellular reactivity in lung and liver of CD-1 mice following intraperitoneal injection of 1,1-dichloroethylene (1,1-DCE) were investigated. Pretreatment with 3-methylcholanthrene produced marked proliferation of membranes of smooth endoplasmic reticulum in Clara cells, while similar pulmonary cellular reactivity was not evoked by administration of phenobarbital. Administration of SKF-525A in conjunction with 1,1-DCE resulted in loss of apical bulges characteristic of Clara cells and, concomitantly, a reduction in smooth endoplasmic reticulum. ... No potentiation in hepatocellular necrosis by pretreatment with phenobarbital was noted. Pretreatment with 3-methylcholanthrene provided a small degree of protection from pulmonary and hepatic injury. Pretreatment with SKF-525A indicates that alkylation reactions in the lung appear to be directed to macromolecules which are not critical to the integrity of Clara cells, or occurred at noncritical sites, while those in the liver may not follow similar patterns of reactivities. Prior treatment of piperonyl-butoxide exacerbated injury in both lung and liver, but elicited no alterations in concentrations of covalently bound 1,1-DCE. These results suggest the lack of an association between pneumotoxicity and metabolism through a P448 dependent pathway.
To determine if L-2-oxothiazolidine-4-carboxylate protects rats from the hepatoxicity of 1,1-dichloroethylene, fasted male Sprague-Dawley-rats were treated with 10 mm/kg of L-2-oxothiazolidine-4-carboxylate sc, or an equivalent amount of saline, 1 hour prior to the peritoneal administration of 50 mg/kg 1,1-dichloroethylene. Serum alanine-aminotransferase was used to monitor onset, peak, and extent of liver damage. L-2-oxothiazolidine-4- carboxylate pretreated rats showed consistently lower serum alanine- aminotransferase activities 2 to 24 hr after 1,1-dichloroethylene. Alanine-aminotransferase activities in L-2-oxothiazolidine-4-carboxylate pretreated rats exceeded control levels at about 4 hr after 1,1-dichloroethylene treatment compared to only 2 hr in the saline pretreated group. Peak alanine-aminotransferase values were approximately ten fold lower in the L-2-oxothiazolidine-4-carboxylate treated animals indicating a protective effect of L-2-oxothiazolidine-4-carboxylate on 1,1-dichloroethylene hepatotoxicity. This protection was associated with about 50% less total, acid soluble and acid precipitable 1,1-dichloroethylene in serum, 30% less in urine and at 24 hr 30 to 68% less covalently bound in the liver, kidney and lung. Peak liver injury correlated well with the amount of 1,1-dichloroethylene in serum at early times and with the amount covalently bound to liver at 24 hr. There was only a poor correlation with 1,1-dichloroethylene in the urine. Fasted rats demonstrated a persistent loss of hepatic cytochrome p450 at 3 and 6 hr whereas their hepatic and renal reduced glutathione contents were transiently diminished at 3 hr. The L-2-oxothiazolidine-4-carboxylate induced loss of hepatic cytochrome p450 which converted 1,1-dichloroethylene to reactive intermediates, contributed to the apparent decrease in toxin metabolism and therefore to the L-2-oxothiazolidine-4-carboxylate protection against 1,1-dichloroethylene induced liver injury.
Pretreatment of rodents with diethyldithiocarbamate, carbon disulfide, ... thiram or disulfiram resulted in different degrees of protection against the acute toxicity of vinylidene chloride.
The inhibitor of mixed-function oxidase, SKF-525A, had no effect on mortality in immature rats (80-100 g), but markedly exacerbated 1,1-dichloroethylene toxicity in rats weighing 260-270 g. Pretreatment with 3-aminotriazole or carbon tetrachloride protected fasted, male rats of all sizes tested from lethal effects of doses of 1,1-dichloroethylene below 700 mg/kg.
For more Interactions (Complete) data for 1,1-Dichloroethylene (23 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. Contains the following stabilizer(s): Mequinol (0.02%).
It forms explosive peroxides upon exposure to air.

Dates

Last modified: 08-15-2023

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